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Compound of Interest

Compound Name: Gardmultine

Cat. No.: B15470065

Abstract

This technical guide provides a comprehensive elucidation of the stereochemistry and absolute
configuration of Gardmultine, a complex bis-indole alkaloid. Through a detailed examination of
key experimental data, including single-crystal X-ray diffraction and spectroscopic analysis, this
document serves as an in-depth resource for researchers, scientists, and professionals in the
field of drug development. Methodologies for the pivotal experiments that defined the three-
dimensional structure of Gardmultine are presented, alongside a structured summary of all
pertinent quantitative data. Visual diagrams generated using Graphviz are included to illustrate
the experimental workflow, clarifying the logical progression of the structural determination.

Introduction

Gardmultine is a structurally complex bis-indole alkaloid isolated from Gardneria multiflora. Its
intricate molecular architecture, featuring multiple stereocenters and a unique spiro-oxazolidine
linkage between a gardneramine and a chitosenine moiety, has made its stereochemical
elucidation a notable challenge in natural product chemistry.[1] An unambiguous determination
of its three-dimensional structure is paramount for understanding its bioactivity and for guiding
synthetic efforts. This guide details the definitive experimental evidence that established the
absolute configuration of Gardmultine.

Spectroscopic and Chemical Elucidation
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Initial structural hypotheses for Gardmultine were formulated based on extensive
spectroscopic and chemical analyses. These methods provided crucial insights into the
connectivity of the molecule and the nature of its functional groups.

Spectroscopic Data

The structural framework of Gardmultine was first proposed based on a combination of UV, IR,
Mass Spectrometry, and NMR data. These initial spectroscopic investigations were
instrumental in identifying the constituent monomeric units and their points of linkage.

Table 1: Key Spectroscopic Data for Gardmultine

Spectroscopic Technique Observed Features

Mass Spectrometry (MS) Molecular Formula: CasHsaN4O10

Signals corresponding to aromatic protons of
two indole moieties, multiple methoxy groups,

1H NMR _ _
an ethylidene group, and a methoxyethylidene

group.

Resonances confirming the presence of two
13C NMR distinct indole alkaloid skeletons linked through

a spiro center.

inf d (R) Absorption bands indicative of hydroxyl, ether,
nfrare
and aromatic functionalities.

) Maxima characteristic of the indole
Ultraviolet (UV) n H
chromophore.

Chemical Degradation and Synthesis

Chemical degradation studies further supported the proposed structure. Gardmultine, upon
treatment with formic acid followed by ethanolic potassium hydroxide, yielded a diol, which
could be subsequently used to resynthesize the parent alkaloid. This transformation was crucial
in confirming the nature of the linkage between the two monomeric units.
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Definitive Stereochemical Determination by Single-
Crystal X-ray Crystallography

While spectroscopic methods provided a planar structure, the absolute configuration of
Gardmultine's numerous stereocenters could only be unequivocally determined through
single-crystal X-ray analysis. This pivotal experiment provided the definitive three-dimensional
structure of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps undertaken for the X-ray crystallographic analysis
of Gardmultine.

o Crystal Preparation: Crystals of Gardmultine were grown from a chloroform-methanol
solution. Due to their tendency to lose solvent of crystallization, crystals were cut to an
appropriate size under methanol and sealed within thin-walled glass capillaries for all
crystallographic measurements.

o Data Collection: A suitable crystal was mounted on a diffractometer. The crystallographic
data were collected using Cu-Ka radiation. To ensure crystal stability, three standard
reflections were measured at intervals of every 50 reflections, and no significant deterioration
was observed during data collection.

» Structure Solution and Refinement: The phase problem was solved using direct methods
with the MULTAN program, aided by the use of negative quartet frequencies to determine the
starting set. The structure was then refined to a final R-value of 0.053 for 3,238 observed
diffractometer data points.

Crystallographic Data

The single-crystal X-ray analysis yielded precise crystallographic data, which are summarized
in the table below. This data confirms the absolute configuration of all stereocenters within the
Gardmultine molecule.

Table 2: Crystallographic Data for Gardmultine
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Parameter Value
Molecular Formula CasHs4N4010
Molecular Weight 810.94

Crystal System Orthorhombic
Space Group P212121

Cell Dimensions a=28.625(1) A

b =20.791(2) A

c = 24.494(3) A

Volume 4389.9 A3
z 4
Final R-value 0.053

Visualization of the Elucidation Workflow

The logical flow of the stereochemical elucidation of Gardmultine, from initial spectroscopic
analysis to the definitive X-ray structure determination, is depicted in the following workflow
diagram.

Workflow for the Stereochemical Elucidation of Gardmultine.

Conclusion

The stereochemistry and absolute configuration of Gardmultine have been rigorously
established through a combination of spectroscopic analysis and, most definitively, single-
crystal X-ray crystallography. The data presented in this guide provides a comprehensive
overview of the experimental evidence that led to the complete structural assignment of this
complex natural product. This foundational knowledge is critical for ongoing and future
research into the synthesis, biological activity, and therapeutic potential of Gardmultine and its
analogues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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